![molecular formula C18H19NO3 B4185062 N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4185062.png)
N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide, commonly known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in pain regulation, mood, and appetite. URB597 inhibits FAAH, leading to an increase in anandamide levels, which can have potential therapeutic applications in pain management, anxiety, and depression.
Mechanism of Action
URB597 works by inhibiting N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide is involved in pain regulation, mood, and appetite, and its levels are regulated by N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide. By inhibiting N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide, URB597 leads to an increase in anandamide levels, which can have potential therapeutic applications.
Biochemical and Physiological Effects
URB597 has been shown to have several biochemical and physiological effects. It increases levels of anandamide in the brain, leading to pain relief and mood enhancement. URB597 has also been shown to reduce inflammation and oxidative stress, which can have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of URB597 is its specificity for N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibition, which can lead to fewer side effects compared to other drugs that target the endocannabinoid system. However, URB597 has a short half-life and requires multiple doses to maintain its effects, which can be a limitation in clinical settings.
Future Directions
URB597 has potential applications in pain management, anxiety, depression, and drug addiction. Future research could investigate its potential use in treating neurodegenerative diseases and other conditions that involve inflammation and oxidative stress. Additionally, research could focus on developing more potent and longer-lasting N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide inhibitors to maximize the therapeutic potential of URB597 and other similar compounds.
Scientific Research Applications
URB597 has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression. It has been shown to increase anandamide levels in the brain, leading to pain relief and mood enhancement. URB597 has also been investigated for its potential use in treating drug addiction, as anandamide has been shown to play a role in the reward system of the brain.
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-4-5-14(8-12(11)2)13(3)19-18(20)15-6-7-16-17(9-15)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZJINDFQNUWPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.